molecular formula C6H9NO4 B8489309 4-(2-Hydroxyethyl)morpholine-2,3-dione CAS No. 68898-62-4

4-(2-Hydroxyethyl)morpholine-2,3-dione

Cat. No. B8489309
M. Wt: 159.14 g/mol
InChI Key: HJBREASPIYRAMW-UHFFFAOYSA-N
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Patent
US06908539B2

Procedure details

A 4(2-hydroxyethyl)morpholine-2,3-dione was prepared by charging 125 g diethyl oxalate and 80 g n-butanol into a suitable reaction vessel and heated to 22° C. under nitrogen blanket. A mixture of 89.9 g diethanolamine and 72 g n-butanol was slowly charged into the reaction vessel while maintaining the reaction mixture below 50° C. After stirring for 30 minutes, the reaction mixture was refluxed for one hour and then allowed to stand at room temperature for 16 hours. The product was collected by filtration and the solid was washed twice with diethyl ether and dried under nitrogen to give 100 g (73.4% yield) of white crystals with 83.3° C.-84.4° C. melting point. IR (Nujol mull) 1759 (ester carbonyl), 1684 (amide carbonyl) cm−1. 1H NMR (500 MHz, acetone-d6) δ 4.592 (approx. triplet, 2H, J=5.0 Hz, ring CH2O), 3.903 (approx. triplet, 2H, J=5.0 Hz, ring CH2N), 3.767 (t, 2H, J=5.5 Hz, CH2OH), 3.597 (t, 2H, J=5.5 Hz, chain CH2N). 13C NMR (500 MHz, D2O) δ158.514 (ester C═O), 155.338 (amide C═O), 67.036 (ring CH2O), 60.399 (CH2OH), 51.034 (ring CH2N), 47.600 (chain CH2N).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
89.9 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
solvent
Reaction Step Two
Quantity
80 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[NH:11](CCO)[CH2:12][CH2:13][OH:14]>C(O)CCC>[OH:14][CH2:13][CH2:12][N:11]1[CH2:10][CH2:9][O:8][C:1](=[O:7])[C:2]1=[O:4]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
89.9 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
72 g
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
80 g
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly charged into the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for one hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
the solid was washed twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under nitrogen

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCN1C(C(OCC1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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